![molecular formula C20H23F3N4O B2664690 2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097922-09-1](/img/structure/B2664690.png)

2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

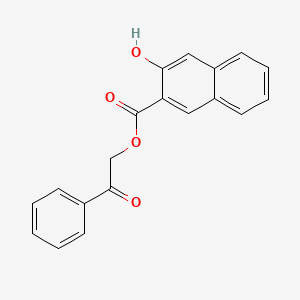

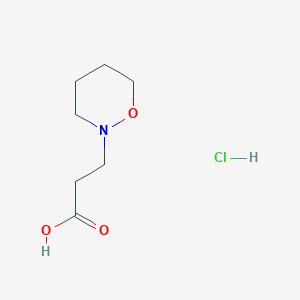

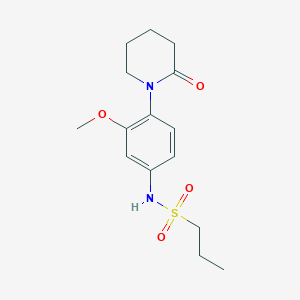

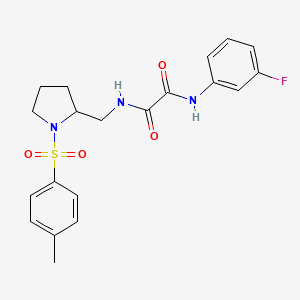

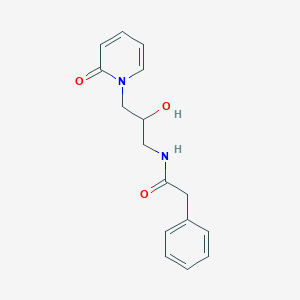

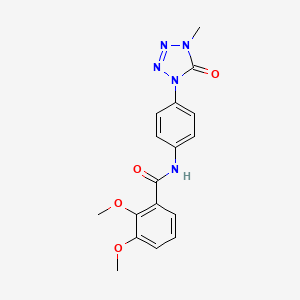

The compound “2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one” is a complex organic molecule. It contains several functional groups and structural features that are common in pharmaceutical and agrochemical compounds . These include a trifluoromethyl group, a pyridine ring, a piperidine ring, and a hexahydrocinnolinone moiety. The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . The pyridine ring is a common structural motif in many bioactive molecules . The piperidine ring is a common feature in many pharmaceuticals, and it often serves as a linker between different parts of the molecule . The hexahydrocinnolinone moiety is a bicyclic structure that could contribute to the molecule’s three-dimensional shape and possibly its binding to biological targets .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions . The exact synthetic route would depend on the availability of starting materials and the desired route of synthesis . It’s important to note that the synthesis of such a compound would require careful planning and optimization to ensure the correct formation of all the desired functional groups and structural features .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its IUPAC name and the presence of various functional groups . The trifluoromethyl group, the pyridine ring, the piperidine ring, and the hexahydrocinnolinone moiety are all distinct structural features that can be identified in the molecule . The exact three-dimensional structure of the molecule would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of various functional groups and structural features . For example, the trifluoromethyl group is known to be quite stable and resistant to many types of chemical reactions . The pyridine ring can participate in various types of reactions, including electrophilic and nucleophilic substitutions . The piperidine ring can also undergo various types of reactions, including ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability . The pyridine ring could contribute to the compound’s aromaticity and electronic properties . The piperidine ring and the hexahydrocinnolinone moiety could influence the compound’s conformational flexibility and three-dimensional shape .Wissenschaftliche Forschungsanwendungen

- Specifically, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine (referred to as T33) demonstrated excellent control over corn rust (Puccinia sorghi) with an EC50 value of 0.60 mg/L. This efficacy surpassed that of the commercial fungicide tebuconazole (1.65 mg/L) .

- Rational optimization of related compounds led to the identification of a highly potent, selective, and orally bioavailable ALK5 inhibitor. This compound shows promise in the context of targeted therapies .

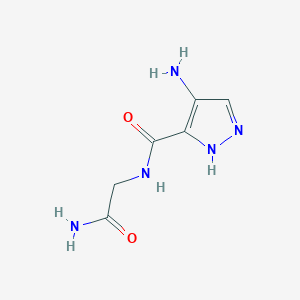

- Amin et al. synthesized a structurally related compound containing an imidazole moiety. This compound was evaluated for anti-tubercular activity against Mycobacterium tuberculosis strains, using rifampicin as a reference drug .

- The compound has been studied for its potential as a fungicide, highlighting its unique mode of action and resistance profile .

- Researchers have explored the synthesis, characterization, and structure-activity relationships of this compound .

- Given the need for novel agrochemicals with reduced resistance, pyrimidinamine derivatives continue to be an active area of research. Their distinct mode of action and lack of reported resistance make them valuable candidates for crop protection .

Fungicidal Activity

ALK5 Inhibition

Anti-Tubercular Activity

Medicinal Chemistry Research

Chemical Synthesis and Characterization

Chemical Biology and Agrochemical Development

Wirkmechanismus

The mechanism of action of this compound would depend on its specific biological target . Given the presence of various functional groups and structural features, it’s possible that this compound could interact with multiple biological targets . The trifluoromethyl group, the pyridine ring, the piperidine ring, and the hexahydrocinnolinone moiety could all potentially contribute to the compound’s biological activity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N4O/c21-20(22,23)16-5-6-18(24-12-16)26-9-7-14(8-10-26)13-27-19(28)11-15-3-1-2-4-17(15)25-27/h5-6,11-12,14H,1-4,7-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJVFEPKJGCTGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2664616.png)

![N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylurea](/img/structure/B2664619.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2664624.png)

![2-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide](/img/structure/B2664628.png)